![molecular formula C19H17NO2 B2939601 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid CAS No. 350999-29-0](/img/structure/B2939601.png)
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a quinoline backbone with a carboxylic acid (-COOH) group at the 4-position, a methyl group (-CH3) at the 3-position, and a 2,5-dimethylphenyl group attached at the 2-position. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline ring, the carboxylic acid group, and the methyl groups. The carboxylic acid group is typically quite reactive and could undergo reactions such as esterification or amide formation. The aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could allow for hydrogen bonding, which might increase its boiling point and water solubility compared to compounds without this group .Scientific Research Applications
Comprehensive Analysis of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid Applications
The compound 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid exhibits a range of properties that make it suitable for various scientific applications. Below is a detailed analysis of its unique applications across different fields of research.
Suzuki–Miyaura Cross-Coupling Reactions
Suzuki–Miyaura coupling: is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound could potentially serve as a boron reagent due to its structural compatibility with boron-containing compounds used in these reactions . Its stability and functional group tolerance make it an excellent candidate for creating complex organic molecules through cross-coupling.
Antimicrobial Agent Development
Research indicates that derivatives of 2,5-Dimethylphenyl compounds have been synthesized for potential use as scaffolds in developing new antimicrobial agents targeting multidrug-resistant Gram-positive pathogens . This compound’s structure could be modified to enhance its activity against resistant strains of bacteria, making it a valuable asset in antibiotic research.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(21)22)14-6-4-5-7-16(14)20-18/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCBWSLFLIXZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976808 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid | |
CAS RN |
6132-32-7 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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